N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylacetamide
Description
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylacetamide is a chemical compound characterized by the presence of a pyrrolidinyl group attached to a phenyl ring, which is further connected to a phenylacetamide moiety
Properties
IUPAC Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-17(13-14-5-2-1-3-6-14)19-15-8-10-16(11-9-15)20-12-4-7-18(20)22/h1-3,5-6,8-11H,4,7,12-13H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKKIAJGIKFEDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylacetamide typically involves the following steps:
Formation of the Pyrrolidinyl Intermediate: The pyrrolidinyl group can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Coupling with Phenyl Ring: The pyrrolidinyl intermediate is then coupled with a phenyl ring using a suitable coupling agent, such as a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Attachment of Phenylacetamide Moiety: The final step involves the attachment of the phenylacetamide moiety to the coupled product, often through an amide bond formation reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance efficiency and reduce production costs .
Types of Reactions:
Reduction: Reduction reactions can be employed to modify the phenylacetamide moiety, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous ethanol is commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions on the phenyl rings.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced phenylacetamide derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylacetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- N-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide
- Phenylpiracetam hydrazide
- (2-oxo-4-phenyl-pyrrolidin-1-yl)-acetic acid
Comparison: N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylacetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in various applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
